A Technical Guide to the Basic Chemical Structure of Pterocarpan
A Technical Guide to the Basic Chemical Structure of Pterocarpan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpans are a major class of isoflavonoids, characterized by a unique and rigid tetracyclic ring system.[1] Primarily found in the Fabaceae (legume) family, these compounds are often synthesized as phytoalexins, which are defensive substances produced by plants in response to biotic and abiotic stresses like microbial infections.[1][2] Their systematic name is 6H-[3]benzofuro[3,2-c]chromene.[4] The core structure consists of a benzofuran (B130515) ring system fused to a benzopyran moiety, creating a tetracyclic framework that is the foundation for a wide array of naturally occurring derivatives.[1][4] This guide provides an in-depth analysis of the basic chemical structure of pterocarpan, its stereochemical properties, and the experimental methodologies used for its characterization.
Core Chemical Structure and Nomenclature
The fundamental pterocarpan skeleton is a tetracyclic system derived from isoflavonoids.[4] This structure can be described as a benzo-pyrano-furano-benzene.[4] The simplest member of this class is pterocarpan itself, with the molecular formula C₁₅H₁₂O₂.[5]
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic numbering system for the pterocarpan fused ring structure, which is essential for the unambiguous identification of substituted derivatives.[6][7]
Caption: Basic chemical structure and IUPAC numbering of the pterocarpan core.
Stereochemistry
A critical feature of the pterocarpan structure is the presence of two chiral centers at positions 6a and 11a. This chirality gives rise to four possible stereoisomers.[1][2] The relative stereochemistry of the protons at these centers determines the fusion of the B and C rings, which can be either cis or trans.
-
Cis-Pterocarpans : In the cis configuration, the hydrogen atoms at C-6a and C-11a are on the same side of the molecule. The majority of naturally occurring pterocarpans, such as (-)-medicarpin and (-)-glyceollin, possess a 6a,11a-cis fusion.[2][8]
-
Trans-Pterocarpans : In the trans configuration, the hydrogen atoms at C-6a and C-11a are on opposite sides.
The absolute configuration of most natural pterocarpans is (6aR, 11aR), which corresponds to the (-)-enantiomer.[6][7] However, a limited number of species produce the (+)-enantiomer.[8][9] This stereochemistry is crucial as it significantly influences the biological activity of the compounds, particularly their antimicrobial efficacy.[8][9]
Quantitative Structural Data
The stereochemistry of pterocarpans can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J) between the protons at 6a-H and 11a-H is diagnostic of the ring fusion stereochemistry.
| Parameter | cis-Pterocarpan | trans-Pterocarpan | Reference |
| Molecular Formula | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ | [5] |
| Molecular Weight | 224.25 g/mol | 224.25 g/mol | [5] |
| J6aH,11aH Coupling Constant | 5.0 - 7.0 Hz | 12.0 - 14.0 Hz | [2] |
| UV Absorption Maxima | ~280 - 335 nm | ~280 - 335 nm | [2] |
Experimental Protocols for Structural Elucidation
The determination of the pterocarpan structure relies on a combination of modern spectroscopic techniques.
NMR is the most powerful tool for determining the detailed structure and stereochemistry of pterocarpans.
-
Objective: To determine the proton and carbon framework and the relative stereochemistry at the 6a and 11a positions.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified pterocarpan sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Analysis: Acquire a one-dimensional proton NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons provide information on the substitution pattern of rings A and D. The key diagnostic signals are the aliphatic protons at positions 6, 6a, and 11a.[2] The coupling constant (J6aH,11aH) is measured to establish the cis or trans ring junction.[2]
-
¹³C NMR and DEPT: Acquire a carbon-13 spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135), to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments such as Correlation Spectroscopy (COSY) to establish H-H correlations, Heteronuclear Single Quantum Coherence (HSQC) to link protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range (2-3 bond) H-C correlations, which confirms the overall connectivity of the tetracyclic system.
-
MS provides information about the molecular weight and elemental composition, and its fragmentation patterns can help confirm the core structure.
-
Objective: To determine the accurate molecular mass and confirm the structural class through fragmentation analysis.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the determination of the elemental formula.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can reveal structural motifs consistent with the pterocarpan skeleton.[2]
-
CD spectroscopy is essential for determining the absolute configuration of chiral molecules like pterocarpans.
-
Objective: To determine the absolute stereochemistry (e.g., 6aR, 11aR) by analyzing the differential absorption of circularly polarized light.
-
Methodology:
-
Sample Preparation: Prepare a solution of the enantiomerically pure pterocarpan in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Data Acquisition: Record the CD spectrum over the UV range (typically 200-400 nm).
-
Data Analysis: The resulting spectrum, with its characteristic positive and negative Cotton effects, is compared to spectra of known pterocarpan standards or to theoretical spectra calculated using quantum chemical methods. The sign pattern of the bands can be correlated to a specific absolute configuration.[10]
-
Biosynthesis and Structural Formation
The unique pterocarpan structure is formed in the final stages of the isoflavonoid (B1168493) biosynthetic pathway. The key step is an enzymatic ring closure of a 2'-hydroxyisoflavanol precursor. This process solidifies the stereochemistry at the 6a and 11a positions.
Caption: Final enzymatic steps in the biosynthesis of pterocarpans.
The pathway involves the reduction of a 2'-hydroxyisoflavone by Isoflavone Reductase (IFR) to a 2'-hydroxyisoflavanone.[3][8] This is followed by a stereospecific reduction catalyzed by Vestitone Reductase (VR) to yield a 2'-hydroxyisoflavanol.[3][8] The final and crucial step is the dehydration and ring closure of this isoflavanol, catalyzed by Pterocarpan Synthase (PTS), which forms the characteristic tetracyclic pterocarpan skeleton.[3][8][11] The stereospecificity of the enzymes, particularly VR and PTS, is what determines the final absolute configuration of the resulting pterocarpan molecule.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Pterocarpan - Wikipedia [en.wikipedia.org]
- 5. Pterocarpan | C15H12O2 | CID 6451349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. Flavonoid Nomenclature [iupac.qmul.ac.uk]
- 8. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Basis for the Stereochemical Diversity of Isoflavonoids using Pterocarpans as a Model - UNIVERSITY OF ARIZONA [portal.nifa.usda.gov]
- 10. Determination of the absolute configuration of synthetic pterocarpans by chiral HPLC using on-line CD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
